molecular formula C15H17ClN2O3 B2565967 2-(3-Chlorophenoxy)-N-(4-cyanooxan-4-YL)propanamide CAS No. 1385404-45-4

2-(3-Chlorophenoxy)-N-(4-cyanooxan-4-YL)propanamide

Cat. No.: B2565967
CAS No.: 1385404-45-4
M. Wt: 308.76
InChI Key: GXZWFODPBMZIKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenoxy)-N-(4-cyanooxan-4-YL)propanamide is a synthetic organic compound that belongs to the class of amides. It features a chlorophenoxy group, a cyano group, and an oxan ring, making it a compound of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenoxy)-N-(4-cyanooxan-4-YL)propanamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The starting material, 3-chlorophenol, is reacted with an appropriate halogenated compound to form the chlorophenoxy intermediate.

    Introduction of the Cyano Group: The intermediate is then reacted with a cyanating agent to introduce the cyano group.

    Formation of the Oxan Ring: The cyano intermediate undergoes cyclization to form the oxan ring.

    Amidation: Finally, the oxan intermediate is reacted with a suitable amine to form the amide bond, resulting in the final compound.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group.

    Reduction: Reduction reactions may target the cyano group, converting it to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the phenoxy group.

    Reduction: Amines derived from the reduction of the cyano group.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenoxy)-N-(4-cyanooxan-4-YL)propanamide depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenoxy)-N-(4-cyanophenyl)propanamide
  • 2-(3-Chlorophenoxy)-N-(4-cyanobutyl)propanamide

Uniqueness

2-(3-Chlorophenoxy)-N-(4-cyanooxan-4-YL)propanamide is unique due to the presence of the oxan ring, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-(4-cyanooxan-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3/c1-11(21-13-4-2-3-12(16)9-13)14(19)18-15(10-17)5-7-20-8-6-15/h2-4,9,11H,5-8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZWFODPBMZIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCOCC1)C#N)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.